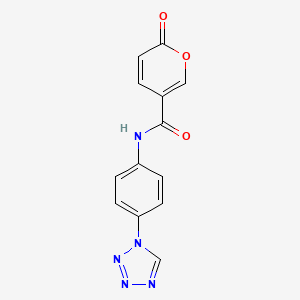

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

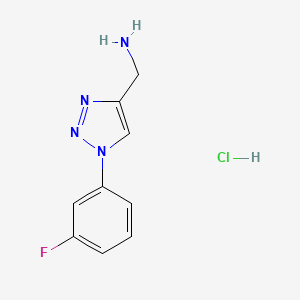

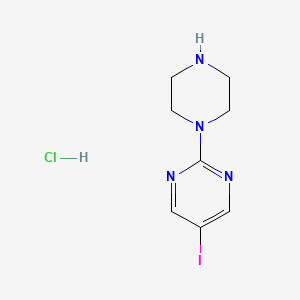

The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms . Tetrazoles are known for their high nitrogen content and have been used in various applications, including pharmaceuticals .

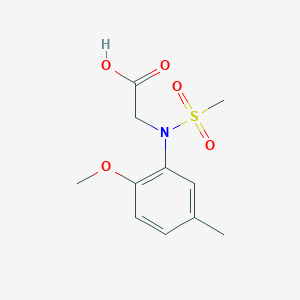

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrazole group, phenyl group, and carboxamide group each contribute unique properties to the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole group, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole group could potentially increase its acidity .Scientific Research Applications

Xanthine Oxidase Inhibition

Xanthine oxidase (XO): is an enzyme that plays a crucial role in the metabolism of purines in the human body, leading to the production of uric acid. Overproduction or under-excretion of uric acid can lead to gout and other hyperuricemia-related conditions . Derivatives of the compound have been designed and synthesized as novel amide-based XO inhibitors. These inhibitors can potentially treat diseases related to excess uric acid, offering a therapeutic strategy for managing conditions like gout .

Anti-Hyperuricemic Effect

In relation to its XO inhibitory activity, this compound has shown promise in in vivo studies for its hypouricemic effect. This means it can effectively reduce serum uric acid levels, which is beneficial for patients suffering from hyperuricemia . The compound’s ability to lower uric acid levels in animal models suggests its potential as a treatment option for humans with similar conditions.

Antimicrobial Activity

Tetrazole derivatives, which include the compound , have exhibited considerable antimicrobial activity . This activity is crucial in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance . The compound’s structure allows it to interact with various microbial enzymes, disrupting their function and leading to the death of the pathogen.

Analgesic and Anti-inflammatory Properties

The tetrazole moiety is known for its analgesic and anti-inflammatory properties. Compounds containing this functional group have been explored for their potential to relieve pain and reduce inflammation, making them candidates for the development of new painkillers and anti-inflammatory drugs .

Potential in Opioid Receptor Research

While not directly linked to the compound , tetrazole derivatives have been studied in the context of opioid receptor research . Given the structural similarities, there is potential for this compound to be used in the study of opioid receptors, which could lead to the development of new analgesics or treatments for addiction .

Enzyme Kinetic Studies

The compound has been used in enzyme kinetic studies to understand its mode of action as an inhibitor. These studies help in determining how the compound interacts with enzymes like XO, providing insights into its inhibitory potency and the type of inhibition it exhibits .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBGAJGPFFJQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)

![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)

![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)

![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)

![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)